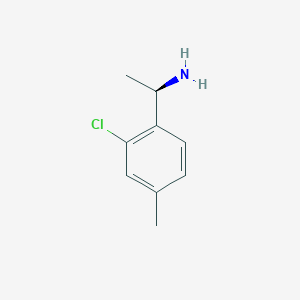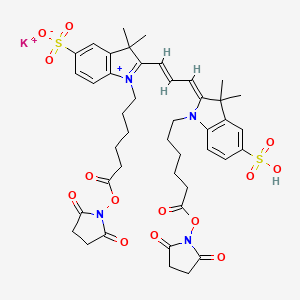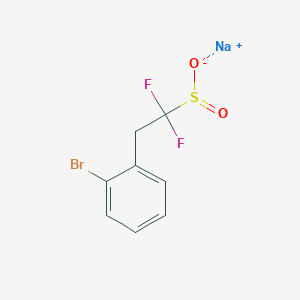![molecular formula C16H22O6 B12837308 (1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2’-[1,3]Dioxolane]-9- is a complex organic molecule with a unique spiro structure. This compound is characterized by its fused ring system, which includes a naphthofuran and a dioxolane ring. The presence of multiple chiral centers adds to its complexity and potential for diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2’-[1,3]Dioxolane]-9- typically involves multi-step organic reactions. The starting materials often include naphthofuran derivatives and dioxolane precursors. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the spiro structure through cyclization reactions.
Oxidation and Reduction: Introduction of the oxo group and reduction of intermediates to achieve the desired stereochemistry.
Chiral Resolution: Separation of enantiomers to obtain the specific stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
化学反応の分析
Types of Reactions
(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2’-[1,3]Dioxolane]-9-: undergoes various chemical reactions, including:
Oxidation: Conversion of the oxo group to other functional groups.
Reduction: Reduction of the oxo group to hydroxyl or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2’-[1,3]Dioxolane]-9-: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2’-[1,3]Dioxolane]-9- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-Ethyl-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)-5-[4-(2-Furoyloxy)Phenyl]-7-Methyl-3-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-A]Pyrimidine-6-Carboxylate: A complex organic compound with a similar structural motif.
Uniqueness
The uniqueness of (1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2’-[1,3]Dioxolane]-9- lies in its specific spiro structure and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C16H22O6 |
|---|---|
分子量 |
310.34 g/mol |
IUPAC名 |
(1'R,3'aR,4'aR,8'aR,9'S,9'aR)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carboxylic acid |
InChI |
InChI=1S/C16H22O6/c1-8-12-11(15(19)22-8)6-9-7-16(20-4-5-21-16)3-2-10(9)13(12)14(17)18/h8-13H,2-7H2,1H3,(H,17,18)/t8-,9-,10-,11-,12-,13+/m1/s1 |
InChIキー |
ARRAXCRPHLPBNL-GRRRKWKPSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC4(CC[C@H]3[C@@H]2C(=O)O)OCCO4)C(=O)O1 |
正規SMILES |
CC1C2C(CC3CC4(CCC3C2C(=O)O)OCCO4)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)




![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)



![1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-](/img/structure/B12837285.png)
